methyl 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate is a complex organic compound that features a pyrazole ring, a benzoate ester, and an amino-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of 1,3-dimethyl-1H-pyrazole, which is then functionalized at the 4-position with a methyl group. This intermediate is then reacted with 4-(chloromethyl)benzoate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino-methyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Lacks the pyrazole ring, making it less versatile in terms of reactivity.
1,3-Dimethyl-1H-pyrazole-4-carboxylate: Similar structure but lacks the benzoate ester, affecting its physical and chemical properties.
Uniqueness
Methyl 4-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoate is unique due to the combination of the pyrazole ring and the benzoate ester, providing a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
Molecular Formula |
C15H19N3O2 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
methyl 4-[[(1,3-dimethylpyrazol-4-yl)methylamino]methyl]benzoate |
InChI |
InChI=1S/C15H19N3O2/c1-11-14(10-18(2)17-11)9-16-8-12-4-6-13(7-5-12)15(19)20-3/h4-7,10,16H,8-9H2,1-3H3 |
InChI Key |
BLLQZBNZONUSSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CC=C(C=C2)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.